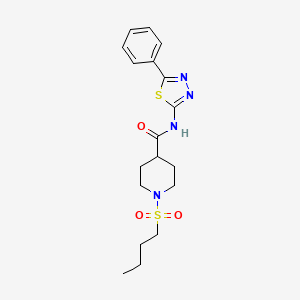

1-(butylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves the connection reaction of 1,3,4-thiadiazol with N-substituted piperazine, indicating a methodological framework applicable to our compound of interest. In a study, optimum conditions were identified for synthesizing derivatives with significant yields, indicating a structured approach to creating these compounds under controlled conditions (Wu Qi, 2014).

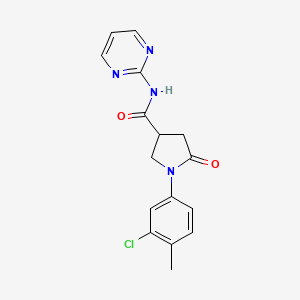

Molecular Structure Analysis

Molecular structures of related compounds have been elucidated using techniques such as 1H NMR, 13C NMR, and IR spectroscopy. These methods help in determining the structural configurations and conformational stability, which are essential for understanding the chemical behavior of the compounds, as seen in various studies (H. Khalid et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving these compounds typically include reactions with different electrophiles and nucleophiles, showcasing their reactivity patterns. For instance, reactions leading to antibacterial activities have been explored, demonstrating the compounds' utility in creating biologically active substances (A. Foroumadi et al., 2005).

Wissenschaftliche Forschungsanwendungen

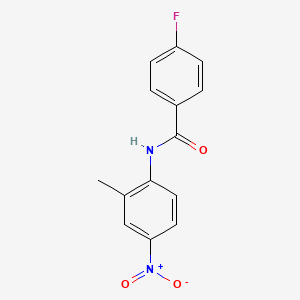

Sulfonyl Functionality in Drug Design

Sulfonyl groups are pivotal in medicinal chemistry, particularly in the design of sulfonamide drugs. Sulfonamides have a broad range of clinical uses, from antimicrobials to anticancer agents. Their mechanism often involves the inhibition of enzymes essential for the pathogen's survival or the modulation of human enzymes for therapeutic effects. For instance, sulfonamide inhibitors targeting carbonic anhydrase have shown promise in glaucoma treatment and cancer therapy due to their ability to modulate pH and inhibit tumor growth (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).

Piperidinecarboxamide Motif in Pharmacology

Piperidinecarboxamide is another crucial motif, often found in central nervous system (CNS) drugs. This functionality is involved in binding to receptors or enzymes, influencing their activity to achieve therapeutic effects. The versatility of the piperidine ring allows for a broad spectrum of activity, ranging from analgesic to antipsychotic effects, depending on the substitution pattern on the ring and the overall molecular context (Saganuwan, 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-butylsulfonyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S2/c1-2-3-13-27(24,25)22-11-9-14(10-12-22)16(23)19-18-21-20-17(26-18)15-7-5-4-6-8-15/h4-8,14H,2-3,9-13H2,1H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAPOSJXFWDFDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butylsulfonyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)

![3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine](/img/structure/B5501847.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5501879.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)

![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5501892.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)